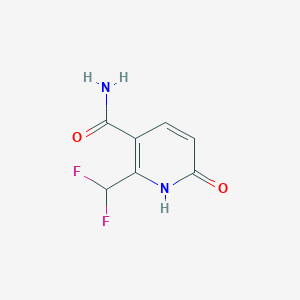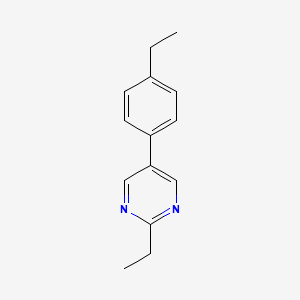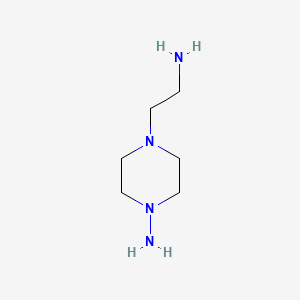
4-(2-Aminoethyl)piperazin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)piperazin-1-amine, also known as 2-(Piperazin-1-yl)ethan-1-amine, is a derivative of piperazine. This compound is an ethyleneamine containing three nitrogen atoms: one primary, one secondary, and one tertiary. It is a colorless to yellowish liquid that is miscible with water and has a boiling point of approximately 222°C .
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)piperazin-1-amine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines, which can then be deprotected to yield the desired compound.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods
Industrially, this compound is produced by reacting ethylene dichloride with ammonia. This process yields various ethyleneamines, including ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, and aminoethyl piperazine, which can be purified by distillation .
化学反应分析
Types of Reactions
4-(2-Aminoethyl)piperazin-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
科学研究应用
4-(2-Aminoethyl)piperazin-1-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(2-Aminoethyl)piperazin-1-amine involves its interaction with various molecular targets and pathways. The tertiary amine on the molecule acts as an accelerator in epoxy curing, while the other amine hydrogens allow sites for crosslinking . In biological systems, the compound may interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
相似化合物的比较
Similar Compounds
- Ethylenediamine
- Diethylenetriamine
- Triethylenetetramine
- Tetraethylenepentamine
Uniqueness
4-(2-Aminoethyl)piperazin-1-amine is unique due to its specific structure, which includes a piperazine ring with an ethyleneamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
属性
分子式 |
C6H16N4 |
|---|---|
分子量 |
144.22 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)piperazin-1-amine |
InChI |
InChI=1S/C6H16N4/c7-1-2-9-3-5-10(8)6-4-9/h1-8H2 |
InChI 键 |
LCGGGOWERDBRPO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


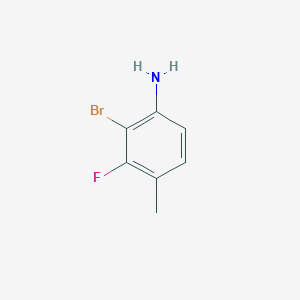

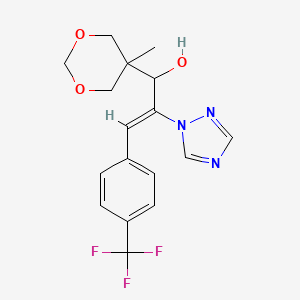
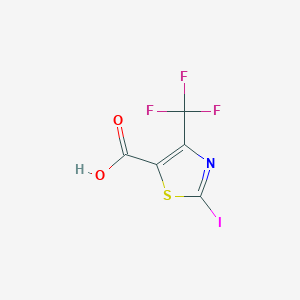

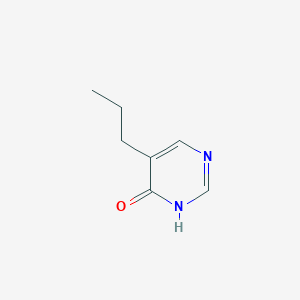
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
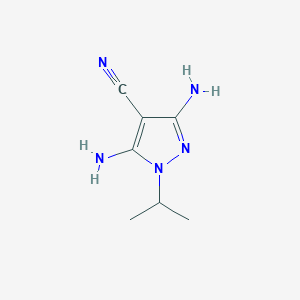

![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
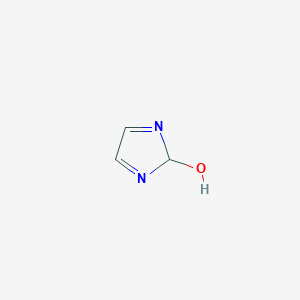
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
